molecular formula C8H13N3O2 B2437290 methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1935209-36-1

methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No. B2437290
CAS RN: 1935209-36-1
M. Wt: 183.211
InChI Key: MTWZADZFYVRMNC-UHFFFAOYSA-N
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Description

“Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C6H9N3O2 . It’s often used in research and development .


Molecular Structure Analysis

The molecular structure of “methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” can be represented by the InChI code: 1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It has a molecular weight of 191.62 g/mol and a melting point of 165-166°C .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate exhibits unique molecular structures and hydrogen bonding patterns in its various forms. For instance, in one study, the molecules were linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, showing intricate molecular interactions (Portilla et al., 2007). Another study highlighted the formation of hydrogen-bonded chains of edge-fused rings in certain derivatives, demonstrating diverse structural possibilities for this compound (Portilla et al., 2007).

Synthesis and Catalytic Properties

This compound has been involved in the synthesis of various ligands, such as multidendate ligand types, and the evaluation of their catalytic properties. A study synthesized different ligands using this compound and examined their catalytic properties, especially in the oxidation of catechol substrate to quinone with dioxygen (Boussalah et al., 2009).

Catalysis in Organic Reactions

Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate has been used in catalyzing various organic reactions. For example, it was used in the lipase-catalyzed regioselective methanolysis of certain dipyrazolides, which is significant for preparing optically pure regioisomers with potential applications in organic synthesis (Kao & Tsai, 2016).

Formation of Supramolecular Structures

Studies have demonstrated the formation of supramolecular structures using this compound. Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a derivative, exhibited polarized structures and formed chains of edge-fused rings through hydrogen bonds, indicating potential in the development of novel molecular architectures (Portilla et al., 2007).

Applications in Novel Compound Synthesis

This compound has been used in the synthesis of various novel compounds, such as pyrrole, pyrazole, and pyridazine derivatives. These derivatives have potential applications in diverse fields like pharmaceuticals and materials science (Stanovnik et al., 2006).

Antimicrobial and Anticorrosive Properties

Some studies have synthesized derivatives of methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate and evaluated them for their antimicrobial and anticorrosive properties, showing the compound's potential in these applications (Missoum et al., 2013).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As this compound is used in research and development, it may have potential applications in various fields, including proteomics research .

properties

IUPAC Name

methyl 2-(4-aminopyrazol-1-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWZADZFYVRMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate

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